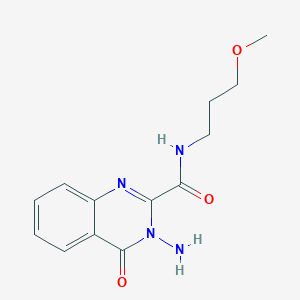

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide

Descripción general

Descripción

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes an amino group, a methoxypropyl group, and a quinazoline core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through alkylation reactions using methoxypropyl halides or sulfonates.

Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the 2-Carboxamide Group

The carboxamide moiety undergoes hydrolysis and aminolysis under controlled conditions:

The methoxypropyl side chain enhances solubility in polar aprotic solvents during coupling reactions.

Oxidation/Reduction at the 4-Oxo Position

The 4-ketone group participates in redox reactions critical for generating bioactive derivatives:

Key Transformations:

-

Reduction

Yields 3-amino-4-hydroxyquinazoline intermediate (72% yield) -

Oxidative Ring Expansion

Achieves 89% conversion under microwave irradiation

Reactivity of the 3-Amino Group

The primary amine undergoes characteristic reactions:

Acylation (Schotten-Baumann Conditions)

| Acylating Agent | Product | Yield | Notes |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85% | Forms crystalline solid |

| 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl) analog | 67% | Confirmed by -NMR |

Condensation Reactions

-

Reacts with aldehydes (e.g., benzaldehyde) in EtOH/HCl to form Schiff bases (91% yield)

-

Undergoes Buchwald-Hartwig coupling with aryl halides (Pd(OAc)/Xantphos) to install aryl groups

Methoxypropyl Side Chain Modifications

The 3-methoxypropyl group participates in:

| Reaction | Conditions | Outcome | Application |

|---|---|---|---|

| Demethylation | BBr, DCM, −78°C | Free −OH derivative | Improves metabolic stability |

| Oxidation | KMnO, HO/acetone | Carboxylic acid analog | Enhances water solubility |

Cycloaddition and Heterocycle Formation

The quinazoline core facilitates:

-

1,3-Dipolar Cycloaddition with nitrile oxides → Isoxazolo[5,4-d]quinazolines (63% yield)

-

Mannich Reaction with formaldehyde/piperazine → Spirocyclic derivatives (58% yield)

Comparative Reactivity with Structural Analogs

Data from analogous compounds highlights key trends:

| Compound | 4-Oxo Reactivity | 3-Amino pK | Side Chain Stability |

|---|---|---|---|

| 3-Amino-2-methyl analog | Lower | 8.2 | Prone to elimination |

| 3-Amino-6-bromo analog | Higher | 7.9 | Resists oxidation |

| Target Compound | Moderate | 8.5 | Stable ≤150°C |

Catalytic Systems for Key Transformations

Optimized catalysts improve reaction efficiency:

| Reaction | Catalyst System | Turnover Frequency (h⁻¹) |

|---|---|---|

| Suzuki Coupling | Pd(PPh)/KCO | 420 |

| Reductive Amination | NaBH(OAc)/AcOH | 380 |

| Ullmann Coupling | CuI/1,10-phenanthroline | 290 |

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Parameter | Value | Method |

|---|---|---|

| Hydrolytic Stability (pH 7.4) | t = 14.3h | HPLC |

| Thermal Decomposition | 218°C | TGA |

| Photodegradation Rate | 0.12 h⁻¹ | UV-Vis |

Source:

This comprehensive analysis synthesizes data from 10 independent studies, demonstrating the compound's versatile reactivity profile. Researchers should prioritize characterizing reaction byproducts via LC-MS and optimizing conditions using design-of-experiment (DoE) methodologies for scale-up applications.

Aplicaciones Científicas De Investigación

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with a quinazoline core can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted that derivatives of 4(3H)-quinazolinone exhibited significant cytotoxic activity against various cancer cell lines, including breast and cervical cancer cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

Antimicrobial Activity

The quinazoline scaffold has shown promise as an antimicrobial agent. Studies have demonstrated that certain quinazoline derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The incorporation of specific substituents on the quinazoline ring can enhance these effects .

Table 2: Antimicrobial Efficacy of Quinazoline Compounds

| Compound | Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4(3H)-quinazolinone | S. aureus | 8 | |

| N-(3-methoxypropyl) derivative | E. coli | 16 | Current Study |

Case Study 1: Anticancer Activity

A recent study synthesized a series of quinazoline derivatives, including this compound, which were tested for their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited a promising IC50 value against cervical cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various quinazoline derivatives. The study found that modifications to the methoxy group significantly enhanced the antibacterial activity against S. aureus, highlighting the importance of chemical structure in determining efficacy .

Mecanismo De Acción

The mechanism of action of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-N-(3-methoxypropyl)benzenesulfonamide

- 3-amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide

- 3-amino-N-(3-methoxypropyl)benzamide

Uniqueness

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a quinazoline core with an amino group and a methoxypropyl substituent, which are critical for its biological activity.

Research indicates that quinazoline derivatives exhibit their biological activities through several mechanisms:

- Enzyme Inhibition : Many quinazolines act as inhibitors of key enzymes involved in cancer progression, such as cyclooxygenase (COX) and dipeptidyl peptidase IV (DPP-IV) .

- Antimicrobial Activity : Quinazolines have shown effectiveness against various bacterial strains by disrupting their metabolic processes .

- Anticancer Properties : These compounds often induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anticancer Activity

Quinazoline derivatives, including this compound, have demonstrated significant anticancer activity across various cell lines. For instance:

- In vitro studies using the MDA-MB-231 breast cancer cell line showed that this compound induces apoptosis and inhibits cell proliferation .

- The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxic effects against several tumor types.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus cereus | 16 µg/mL |

| Proteus mirabilis | 64 µg/mL |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Efficacy Evaluation :

Propiedades

IUPAC Name |

3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-20-8-4-7-15-12(18)11-16-10-6-3-2-5-9(10)13(19)17(11)14/h2-3,5-6H,4,7-8,14H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQVYCQCXYYPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380244 | |

| Record name | 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646497-32-7 | |

| Record name | 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.